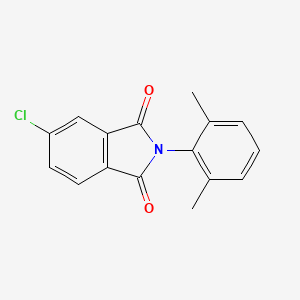
4-Chloro-N-(2,6-dimethylphenyl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2,6-dimethylphenyl)phthalimide is an organic compound with the molecular formula C16H12ClNO2 It is a derivative of phthalimide, where the nitrogen atom is substituted with a 4-chloro-2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2,6-dimethylphenyl)phthalimide typically involves the reaction of phthalic anhydride with 4-chloro-2,6-dimethylaniline in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the imide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2,6-dimethylphenyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions can produce amines.
Scientific Research Applications
4-Chloro-N-(2,6-dimethylphenyl)phthalimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2,6-dimethylphenyl)phthalimide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2,6-dimethylphenyl)benzamide
- 4-Chloro-N-(2,6-dimethylphenyl)benzenesulfonamide
Uniqueness
4-Chloro-N-(2,6-dimethylphenyl)phthalimide is unique due to its specific substitution pattern and the presence of the phthalimide moiety
Properties
Molecular Formula |
C16H12ClNO2 |
|---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
5-chloro-2-(2,6-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,1-2H3 |
InChI Key |
ILWHHOSXTXSZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B12468049.png)
![N-[5-(tert-butylsulfamoyl)naphthalen-1-yl]-2-(cyclohexylformamido)-3-phenylpropanamide](/img/structure/B12468064.png)
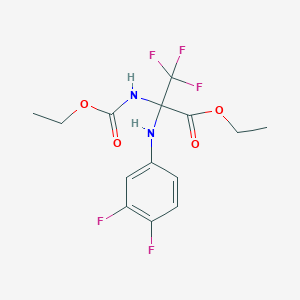

![3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12468081.png)
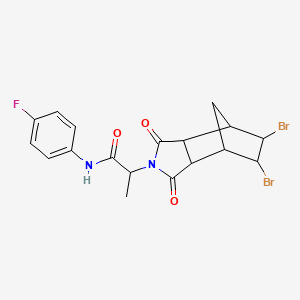
![2-[5-(4-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468089.png)
![N'-[2-(trifluoroacetyl)cyclohex-1-en-1-yl]biphenyl-4-carbohydrazide](/img/structure/B12468093.png)
![2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12468114.png)
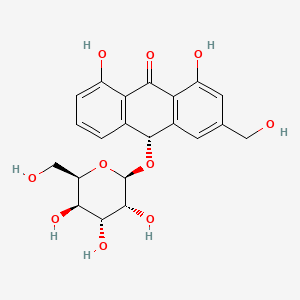
![3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12468119.png)
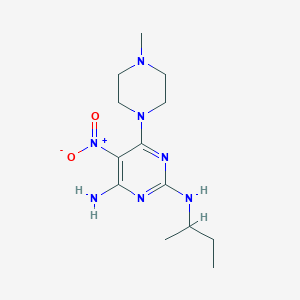
![4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B12468126.png)

